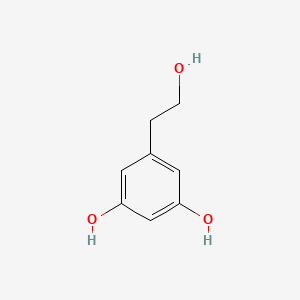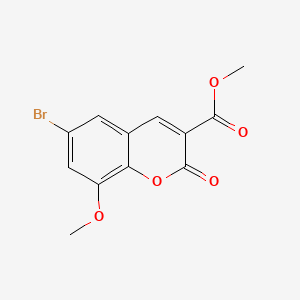
5-(2-Hydroxyethyl)benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Hydroxyethyl)benzene-1,3-diol, also known as 5-(2-Hydroxyethyl)-1,3-benzenediol, is an organic compound with the molecular formula C8H10O3. It belongs to the class of dihydroxybenzenes, which are phenolic compounds characterized by the presence of two hydroxyl groups attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethyl)benzene-1,3-diol can be achieved through several methods. One common approach involves the hydroxylation of 5-ethylbenzene-1,3-diol using hydrogen peroxide in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-70°C and a pH of around 8-9 to facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of advanced catalytic systems to enhance the efficiency of the hydroxylation reaction. Additionally, purification steps such as crystallization and distillation are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Hydroxyethyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Halogenated derivatives and sulfonated compounds.
Aplicaciones Científicas De Investigación
5-(2-Hydroxyethyl)benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties and its role in cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-(2-Hydroxyethyl)benzene-1,3-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: It may inhibit certain enzymes involved in disease pathways, contributing to its therapeutic potential.
Signal Transduction: The compound can modulate signaling pathways, affecting cellular functions and responses.
Comparación Con Compuestos Similares
Similar Compounds
Catechol (1,2-Dihydroxybenzene): Similar structure but with hydroxyl groups at the 1,2 positions.
Resorcinol (1,3-Dihydroxybenzene): Similar structure with hydroxyl groups at the 1,3 positions.
Hydroquinone (1,4-Dihydroxybenzene): Similar structure with hydroxyl groups at the 1,4 positions.
Uniqueness
5-(2-Hydroxyethyl)benzene-1,3-diol is unique due to the presence of an additional hydroxyethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and reactivity, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
5-(2-hydroxyethyl)benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-2-1-6-3-7(10)5-8(11)4-6/h3-5,9-11H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYBRQZZBUIAKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Nitrospiro[2,3-dihydroisoquinoline-4,1'-cyclopropane]-1-one](/img/structure/B13703099.png)



![3-Ethyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13703142.png)




![(2S,4R)-1-[(2S)-2-(7-bromoheptanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13703162.png)

